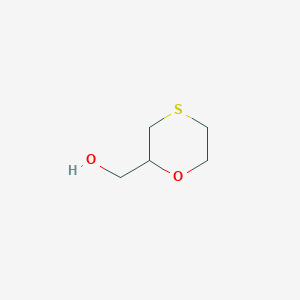
(1,4-Oxathian-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,4-Oxathian-2-yl)methanol is a chemical compound with the molecular formula C5H10O2S It features a six-membered ring containing both oxygen and sulfur atoms, with a hydroxymethyl group attached to the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Oxathian-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroethanol with thioglycolic acid, followed by cyclization to form the oxathiane ring. The hydroxymethyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions to ensure efficient cyclization and substitution reactions.
Análisis De Reacciones Químicas
Types of Reactions
(1,4-Oxathian-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted oxathiane derivatives.
Aplicaciones Científicas De Investigación
(1,4-Oxathian-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,4-Oxathian-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the oxathiane ring provides a unique structural framework that can influence the compound’s reactivity and binding properties. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(1,4-Dioxane-2-yl)methanol: Similar structure but with two oxygen atoms in the ring.
(1,4-Thioxane-2-yl)methanol: Similar structure but with two sulfur atoms in the ring.
Uniqueness
(1,4-Oxathian-2-yl)methanol is unique due to the presence of both oxygen and sulfur in the ring, which imparts distinct chemical properties and reactivity. This dual heteroatom structure allows for diverse interactions and applications that are not possible with compounds containing only oxygen or sulfur.
Propiedades
Fórmula molecular |
C5H10O2S |
|---|---|
Peso molecular |
134.20 g/mol |
Nombre IUPAC |
1,4-oxathian-2-ylmethanol |
InChI |
InChI=1S/C5H10O2S/c6-3-5-4-8-2-1-7-5/h5-6H,1-4H2 |
Clave InChI |
HUIBIKGFNVOWJY-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















